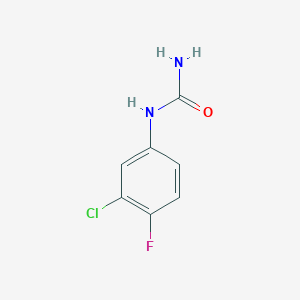

(4-氟苯基)膦酸

描述

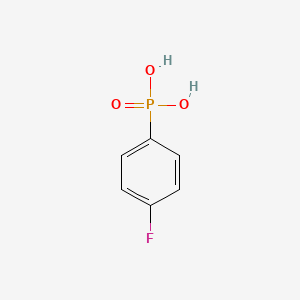

“(4-Fluorophenyl)phosphonic acid” is a type of organophosphorus compound . It is used as an intermediate in the production of fluorinated anesthetics . It is also known as 4-Fluorobenzylphosphonic acid and 4-fluorophenyl-phosphonic acid bis(trimethylsilyl) ester .

Synthesis Analysis

Phosphonic acids, including “(4-Fluorophenyl)phosphonic acid”, are rapidly and conveniently prepared from their simple dialkyl esters by silyldealkylation with bromotrimethylsilane (BTMS), followed by desilylation upon contact with water or methanol . This method, introduced originally by McKenna, has long been favored due to its convenience, high yields, very mild conditions, and chemoselectivity .Molecular Structure Analysis

The molecule of phosphonic acid, which “(4-Fluorophenyl)phosphonic acid” is a type of, possesses a tetrahedral geometry . In its pure form, it exists as colorless crystals, is slightly soluble in water, and is highly polar due to its structure .Chemical Reactions Analysis

Phosphonic acids are prepared from their simple dialkyl esters by silyldealkylation with bromotrimethylsilane (BTMS), followed by desilylation upon contact with water or methanol . This method, known as the BTMS route to phosphonic acids, has been a favored method due to its convenience, high yields, very mild conditions, and chemoselectivity .Physical And Chemical Properties Analysis

Phosphonic acid, which “(4-Fluorophenyl)phosphonic acid” is a type of, in its pure form, exists as colorless crystals, is slightly soluble in water, and is highly polar due to its structure . This chemical compound is a diprotic acid, which means it can donate two protons (H+) per molecule .科学研究应用

燃料电池中的聚合物电解质膜

(4-氟苯基)膦酸衍生物,例如源自带有溴苯基侧基的氟化聚(芳基醚)的衍生物,在燃料电池技术中显示出前景。这些膦酸化的聚合物表现出优异的热、氧化和尺寸稳定性,以及低甲醇渗透性和合理的质子电导率。这使得它们成为燃料电池中聚合物电解质膜的合适候选物 (刘等人,2006)。

超分子和杂化材料

膦酸基团,包括与(4-氟苯基)膦酸相关的基团,由于其与磷酸酯部分的结构相似性而具有广泛的应用。它们被用于超分子或杂化材料的设计、表面功能化、分析目的、医学成像以及作为磷酸抗原,涵盖了包括化学、生物学和物理学在内的广泛研究领域 (Sevrain 等人,2017)。

药物化学中的晶体结构

α-氨基膦酸的氟化类似物,如源自带有氟取代基的苯基甘氨酸的类似物,已被合成和表征。这些化合物,包括(4-氟苯基)膦酸等变体,由于其潜在的生物活性和作为药物开发中的构建块,在药物化学中具有重要意义 (万纳特等人,2020)。

金属-膦酸盐骨架

使用(4-氟苯基)膦酸等双膦酸盐的金属-膦酸盐骨架在各种条件下合成以诱导微孔性。这些材料的特点是特定的表面和酸性,范围从无孔到主要是微孔,在催化和材料科学中都有应用 (Gómez-Alcántara 等人,2006)。

质子传导膜

苯基膦酸功能化的聚[芳氧基膦氮杂苯],使用涉及(4-氟苯基)膦酸衍生物的方法合成,有望用作燃料电池中的质子传导膜。它们的潜力源于其独特的化学结构和功能特性 (奥尔科克等人,2002)。

发光钌配合物

发光钌(II)联吡啶-膦酸配合物,包括带有(4-氟苯基)膦酸衍生物的配合物,表现出 pH 依赖的光物理行为。这些配合物由于其独特的发光特性而在传感器和生物标记中具有潜在的应用 (蒙塔尔蒂等人,2000)。

纳米材料的合成

(4-氟苯基)膦酸衍生物用于纳米材料的合成,控制杂化或复合材料中的表面和界面特性。它们在配位化学中的多功能性和修饰表面的能力使其在各种纳米材料的开发中具有价值 (格雷罗等人,2013)。

防腐和粘合性能

含有(4-氟苯基)膦酸衍生物并与聚(偏二氟乙烯)共混的膦酸化的共聚物在镀锌钢板上表现出粘合性和防腐性。此应用展示了膦酸衍生物在保护涂层和材料科学中的潜力 (布雷西-布隆迪诺等人,2002)。

安全和危害

未来方向

Phosphonic acids, including “(4-Fluorophenyl)phosphonic acid”, represent one of the most important categories of organophosphorus compounds, with myriad examples found in chemical biology, medicine, materials, and other domains . The diverse utility of phosphonates encompasses applications as antibiotic and antiviral agents, chelating agents in imaging, catalysts, ion exchange materials, and components of polymers used in paints and adhesives, among many others . Therefore, the development of new methods to introduce phosphonic acids into molecules is of great interest to organic and medicinal chemists .

属性

IUPAC Name |

(4-fluorophenyl)phosphonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FO3P/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCVDWVYQFJUFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)P(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40506339 | |

| Record name | (4-Fluorophenyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

349-87-1 | |

| Record name | (4-Fluorophenyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Propenamide, N,N-bis[2-[(1-oxo-2-propenyl)amino]ethyl]-](/img/structure/B3051528.png)